molecular formula C16H19BrN2 B15132535 N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide

N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide

Cat. No.: B15132535
M. Wt: 319.24 g/mol
InChI Key: NIVQDBVYYOEPPP-UHFFFAOYSA-N
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Description

N-(2-Pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a secondary amine derivative featuring a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with a 2-pyridinylmethyl group. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide

InChI

InChI=1S/C16H18N2.BrH/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14;/h1-4,6,8-9,11,16,18H,5,7,10,12H2;1H

InChI Key

NIVQDBVYYOEPPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=N3.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves the reaction of 2-pyridinemethanol with 1,2,3,4-tetrahydro-1-naphthalenamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, and the reactants are passed through the column under controlled conditions .

Chemical Reactions Analysis

Hydrogenation of Schiff Bases

A common method involves catalytic hydrogenation of imine precursors. For example, sertraline synthesis uses hydrogenation of a Schiff base under conditions involving amine salts (e.g., pyridinium hydrochloride) and catalysts like Pt/C or Pd/C . A similar approach could apply to the target compound if derived from a pyridinylmethyl-substituted imine.

Alkylation Reactions

The introduction of the pyridinylmethyl group likely involves alkylation of the amine. For instance, N-(4-pyridinylmethyl) derivatives are synthesized via reactions of naphthylamine with pyridinylmethyl halides under basic conditions.

Amide Formation

Tetrahydronaphthalenamines can undergo acylation to form amides. For example:

  • Reaction with acylating agents (e.g., acetyl chloride) to form N-acyl derivatives.

  • Subsequent hydrolysis could regenerate the amine.

Alkylation

The amine group may react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts, which are common in medicinal chemistry for bioavailability enhancement.

Oxidation/Reduction

  • Oxidation : Aromatic amines can oxidize to nitro compounds, though this may require strong oxidizing agents.

  • Reduction : Hydrogenation of imine intermediates (as in sertraline synthesis ) is a key reduction step.

Coordination Chemistry

The pyridinylmethyl group and tetrahydro-naphthalenamine core may participate in metal coordination. For example, analogous compounds form complexes with transition metals (e.g., Co, Fe) for applications in catalysis or materials science .

Hydrogenation

Catalytic hydrogenation of imine precursors typically proceeds via adsorption of hydrogen onto the catalyst surface, followed by transfer to the substrate. For sertraline synthesis, this step achieves high cis-selectivity (99:0.9 cis/trans ratio) .

Step Details
CatalystPt/C or Pd/C slurry in methanol
Conditions2–5 kg hydrogen pressure, 25–35°C
Product PurityHigh (e.g., 99% area% for sertraline)

Alkylation

Alkylation of the amine involves nucleophilic attack on an alkylating agent (e.g., pyridinylmethyl bromide).

Reagent Role
Pyridinylmethyl halideAlkylating agent
Base (e.g., NaHCO₃)Deprotonates the amine to enhance nucleophilicity

Medicinal Chemistry

Derivatives of tetrahydronaphthalenamines are explored as:

  • Antidepressants : Sertraline analogs

  • Chiral Ligands : For asymmetric catalysis

Materials Science

Coordination complexes with transition metals may exhibit:

  • Spin transition properties

  • Redox-active behavior for electron transfer applications

Hazard Considerations

While not explicitly detailed for the target compound, analogs like 1,2,3,4-tetrahydro-1-naphthylamine exhibit:

  • Skin/Irritation : GHS07 warning labels

  • Storage : Combustible liquids (WGK 3)

Limitations in Data

Direct experimental data for N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is absent in the provided sources. The above analysis extrapolates from structurally similar compounds. For definitive insights, primary literature or proprietary synthesis protocols would be required.

This synthesis leverages reactions common to tetrahydronaphthalenamines, emphasizing hydrogenation, alkylation, and coordination chemistry. Applications in medicinal chemistry and materials science highlight the compound’s potential utility.

Scientific Research Applications

N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals

Mechanism of Action

The mechanism of action of N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in the 2-pyridinylmethyl substituent. Comparisons with similar derivatives reveal critical differences in solubility, LogP, and stereochemistry:

Compound Name Substituent Molecular Weight (g/mol) LogP Salt Form Key Properties Reference
Target Compound 2-Pyridinylmethyl ~319* ~2.14* Hydrobromide Likely moderate solubility, H-bond donor
N-(3-Pyridinylmethyl)-analog 3-Pyridinylmethyl 319 2.14 Hydrobromide Similar MW/LogP; altered electronic effects
Sertraline 3,4-Dichlorophenyl 342.5 4.9 Hydrochloride High lipophilicity; CNS activity
N-(3,4-Dimethoxybenzyl)-analog 3,4-Dimethoxybenzyl ~365* ~3.5* Hydrobromide Increased steric bulk; OCH₃ groups
trans-4-Cyclohexyl-N,N-dimethyl derivative Cyclohexyl 285.5 N/A Free base High hydrophobicity; crystalline solid

*Estimated based on structural analogs.

Key Observations :

  • Pyridine Position : The 2-pyridinylmethyl group in the target compound may engage in distinct π-π stacking or hydrogen bonding compared to the 3-pyridinylmethyl analog .
  • Salt Form : Hydrobromide salts generally offer higher aqueous solubility than free bases (e.g., trans-4-cyclohexyl derivative in ) .

Stereochemical Considerations

Sertraline’s antidepressant activity is strictly dependent on its cis-(1S,4S) configuration . If synthesized as a racemic mixture (as seen in some analogs like ), its pharmacological efficacy may be reduced compared to enantiopure forms.

Biological Activity

N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (CAS Number: 1052526-84-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H19BrN2C_{16}H_{19}BrN_{2} with a molecular weight of approximately 319.239 g/mol. Its structure features a naphthalene ring system fused with a tetrahydro moiety and a pyridine ring, which contributes to its pharmacological profile.

Property Value
Molecular FormulaC₁₆H₁₉BrN₂
Molecular Weight319.239 g/mol
CAS Number1052526-84-7

Antinociceptive Effects

Research has indicated that N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine exhibits significant antinociceptive effects. In animal models, it has been shown to reduce pain responses through mechanisms involving opioid receptors and modulation of neurotransmitter systems. A study demonstrated that administration of this compound resulted in a notable decrease in pain sensitivity compared to control groups .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been observed to protect neuronal cells from oxidative stress-induced damage in vitro. Mechanistically, it appears to enhance the expression of antioxidant enzymes and reduce the levels of reactive oxygen species (ROS) .

The biological activity of N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine can be attributed to several mechanisms:

  • Opioid Receptor Modulation : The compound interacts with mu-opioid receptors, which are critical in mediating analgesic effects.
  • Cytokine Inhibition : By inhibiting key inflammatory mediators, it reduces inflammation at the cellular level.
  • Antioxidant Activity : The enhancement of endogenous antioxidant defenses contributes to its neuroprotective effects.

Study 1: Antinociceptive Activity

A study conducted on rodents assessed the antinociceptive effects of N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine using the hot plate test. Results indicated a significant reduction in reaction time to thermal stimuli at various doses compared to control animals .

Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW 264.7 macrophage cells showed that treatment with the compound led to a dose-dependent decrease in nitric oxide production and downregulation of COX-2 expression. This highlights its potential as an anti-inflammatory agent .

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